molecular formula C11H10BrNO2 B11852388 (3-(3-Bromophenyl)-5-methylisoxazol-4-yl)methanol

(3-(3-Bromophenyl)-5-methylisoxazol-4-yl)methanol

Cat. No.: B11852388
M. Wt: 268.11 g/mol
InChI Key: JNDZJQRUXIIVML-UHFFFAOYSA-N
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Description

(3-(3-Bromophenyl)-5-methylisoxazol-4-yl)methanol: is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Bromophenyl)-5-methylisoxazol-4-yl)methanol typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with the isoxazole ring.

    Addition of the Methyl Group: The methyl group can be added through a Friedel-Crafts alkylation reaction.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of (3-(3-Bromophenyl)-5-methylisoxazol-4-yl)aldehyde or ketone.

    Reduction: Formation of (3-(3-Bromophenyl)-5-methylisoxazol-4-yl)amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes and interactions.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutics: It may have therapeutic applications in treating diseases by modulating biological targets.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a building block in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-(3-Bromophenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromophenyl)(p-tolyl)methanol: Similar structure but with a p-tolyl group instead of the isoxazole ring.

    4-Bromobenzyl alcohol: Contains a bromophenyl group but lacks the isoxazole ring and methyl group.

Uniqueness

    Structural Features: The combination of the bromophenyl group, isoxazole ring, and methyl group makes (3-(3-Bromophenyl)-5-methylisoxazol-4-yl)methanol unique.

    Reactivity: The presence of multiple functional groups allows for diverse chemical reactions and applications.

    Biological Activity: The compound’s structure enables specific interactions with biological targets, making it valuable in research and drug development.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

[3-(3-bromophenyl)-5-methyl-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C11H10BrNO2/c1-7-10(6-14)11(13-15-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3

InChI Key

JNDZJQRUXIIVML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)Br)CO

Origin of Product

United States

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